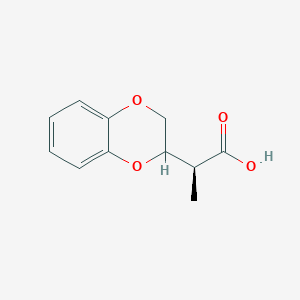
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions. The propanoic acid moiety can be introduced through reductive amination reactions involving suitable aldehydes or ketones. This compound's unique structure allows for diverse modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The benzodioxin ring facilitates binding to hydrophobic pockets in proteins, while the propanoic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects : There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. They may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzodioxin derivatives, revealing that certain modifications significantly enhanced their effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing promising results comparable to standard antibiotics .
- Cancer Cell Line Studies : In a comparative study on the anticancer effects of different benzodioxin derivatives, this compound demonstrated a significant reduction in cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls.
- Neuroprotection : Research into the neuroprotective properties indicated that this compound could inhibit neuronal apoptosis in models of oxidative stress-induced injury. It showed promise in reducing markers of inflammation and apoptosis in neuronal cells .
Propriétés
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZSBKSZGWWJV-BYDSUWOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













